Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate hydrochloride
Overview
Description
Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate hydrochloride is an organic compound with a wide range of applications in the pharmaceutical and chemical industries. This compound is known for its versatility and has been used as a key intermediate in the synthesis of various drugs and other compounds. It exhibits a range of biological activities, including anti-inflammatory, antioxidant, and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate hydrochloride typically involves the reaction of tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate with hydrochloric acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound involve scalable synthetic routes that ensure high yields and purity. These methods often utilize automated systems and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate hydrochloride has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for potential therapeutic applications due to its biological activities.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate enzyme activity, inhibit oxidative stress, and interact with cellular receptors. These interactions lead to various physiological effects, such as anti-inflammatory and antioxidant responses .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 9-(aminomethyl)-3-azaspiro[5.5]undecane-3-carboxylate: Similar structure with an additional aminomethyl group.
Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate: Contains a hydroxy group instead of an amino group.
Tert-butyl 3-azaspiro[5.5]undecane-9-carboxylate: Different positioning of the carboxylate group.
Uniqueness
Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate hydrochloride is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its versatility as an intermediate in organic synthesis and its range of biological activities make it a valuable compound in various fields of research .
Properties
IUPAC Name |
tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2.ClH/c1-14(2,3)19-13(18)17-10-8-15(9-11-17)6-4-12(16)5-7-15;/h12H,4-11,16H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLRPIMPXMGRHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(CC2)N)CC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.85 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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